molecular formula C6H11N3 B2448925 1-(2-methylpropyl)-1H-1,2,4-triazole CAS No. 89531-93-1

1-(2-methylpropyl)-1H-1,2,4-triazole

Cat. No.: B2448925
CAS No.: 89531-93-1
M. Wt: 125.175
InChI Key: UFFDTRJUOGRGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a 2-methylpropyl group Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpropylamine with hydrazine and formic acid, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazoles.

Scientific Research Applications

1-(2-Methylpropyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring’s nitrogen atoms can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

    1-(2-Methylpropyl)-1H-1,2,3-triazole: Similar structure but with a different arrangement of nitrogen atoms in the ring.

    1-(2-Methylpropyl)-1H-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other triazole derivatives.

Properties

IUPAC Name

1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(2)3-9-5-7-4-8-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDTRJUOGRGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.